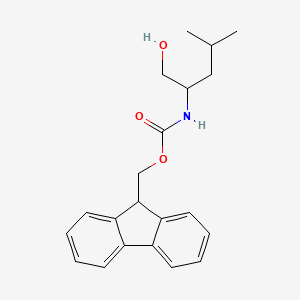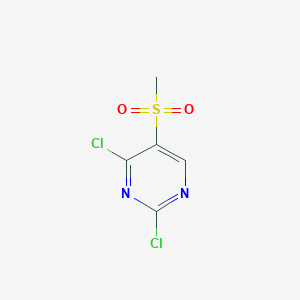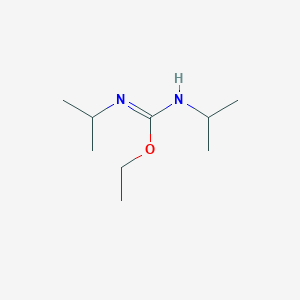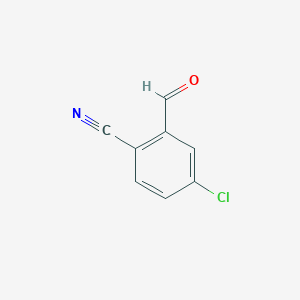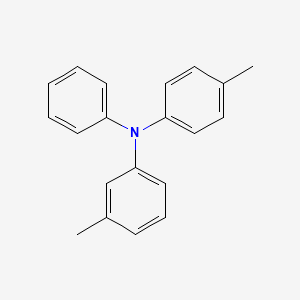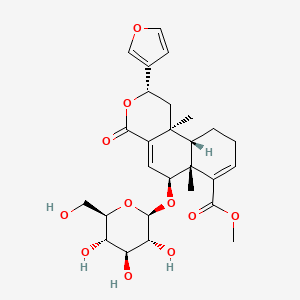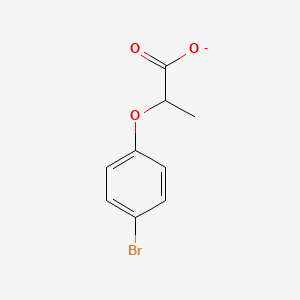
2-(4-Bromophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)propanoate is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetate moiety. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenoxy)propanoate can be synthesized through the reaction of 4-bromophenol with methyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (around 80°C) for 24 hours . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of phenoxyethanol derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)propanoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, influencing their activity and function. The acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
2-(4-Bromophenoxy)propanoate can be compared with other similar compounds, such as:
Methyl 5-bromopyridine-2-acetate: Similar in structure but contains a pyridine ring instead of a phenoxy group.
Methyl 4-(4-bromophenoxy)benzoate: Contains an additional benzene ring, making it bulkier and potentially altering its reactivity.
1-(3-Bromophenoxy)acetone: Contains a ketone group instead of an ester, affecting its chemical behavior.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .
Properties
Molecular Formula |
C9H8BrO3- |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
2-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/p-1 |
InChI Key |
IWXNSVLXICBLHY-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


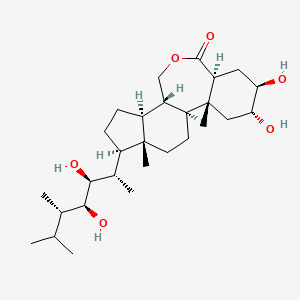
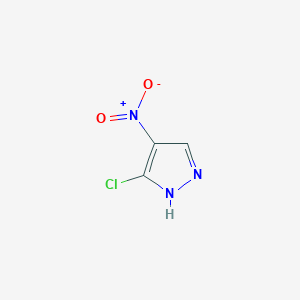
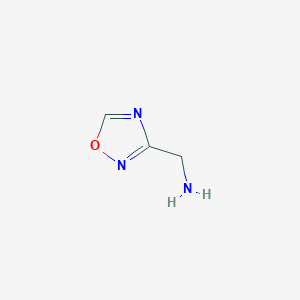
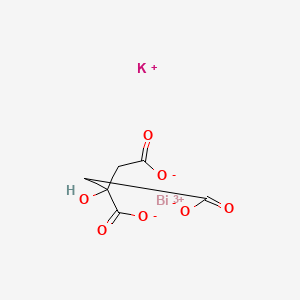
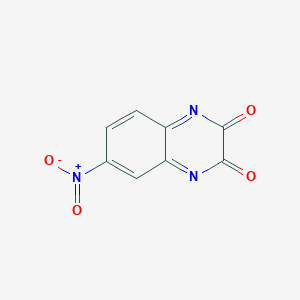
![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
